1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 15397-15-6
VCID: VC20778534
InChI: InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1
SMILES: CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C34H28O9
Molecular Weight: 580.6 g/mol

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

CAS No.: 15397-15-6

Cat. No.: VC20778534

Molecular Formula: C34H28O9

Molecular Weight: 580.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose - 15397-15-6

Specification

CAS No. 15397-15-6
Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
IUPAC Name [(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1
Standard InChI Key QJZSLTLDMBDKOU-VBHQRPIPSA-N
Isomeric SMILES C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
SMILES CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Canonical SMILES CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator